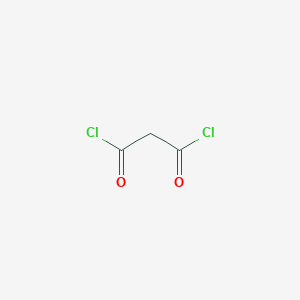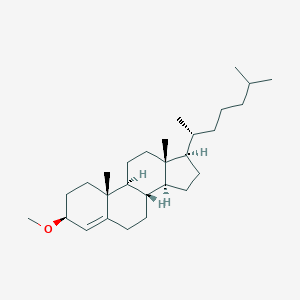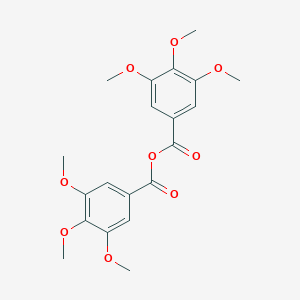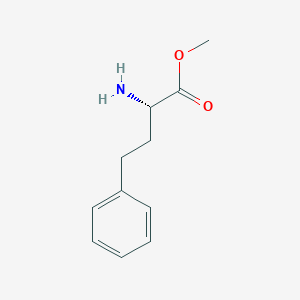
3-Chloro-6-(piperidin-1-yl)pyridazine
説明
The compound 3-Chloro-6-(piperidin-1-yl)pyridazine is not directly mentioned in the provided papers. However, the papers do discuss related pyridazine derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis routes for the compound .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multicomponent reactions, cycloadditions, or substitutions. For instance, microwave-assisted synthesis has been used to accelerate the cycloaddition of acetylenes to tetrazines, which could potentially be adapted for the synthesis of 3-Chloro-6-(piperidin-1-yl)pyridazine . Another relevant synthesis method involves treating an acetic acid derivative with a hydrazinylpyridazine followed by a series of reactions to obtain a triazolopyridazine compound . Piperidine has been used as an organocatalyst in the synthesis of pyrano[2,3-c]pyridazines, indicating its potential role in the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and in some cases, X-ray diffraction (XRD) . Density functional theory (DFT) calculations can be used to compare theoretical and experimental values and to analyze the stability of different tautomers .
Chemical Reactions Analysis
Pyridazine derivatives can participate in various chemical reactions, including cycloadditions and multicomponent reactions. The reactivity of these compounds can be influenced by the presence of substituents on the pyridazine ring, which can affect the electron density and steric hindrance .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Intermolecular interactions, such as hydrogen bonding and halogen interactions, can influence the crystal packing and stability of these compounds . The HOMO-LUMO energy gap and global reactivity descriptors can provide information on the chemical reactivity and stability of the compounds .
Relevant Case Studies
Some of the synthesized pyridazine derivatives have been evaluated for their biological activities. For example, new pyrano[2,3-c]pyridazine derivatives have shown antimicrobial activity, and their effectiveness was compared with standard antibiotics . Triazolo-pyridazine-6-yl-substituted piperazines have been evaluated as anti-diabetic drugs, showing promising DPP-4 inhibition and insulinotropic activities .
科学的研究の応用
Corrosion Inhibition
3-Chloro-6-(piperidin-1-yl)pyridazine and its derivatives demonstrate significant potential in inhibiting corrosion, particularly in protecting mild steel surfaces. This utility is especially relevant in acidic environments like 1 M hydrochloric acid. Studies using potentiodynamic polarization and electrochemical impedance spectroscopy techniques show that these compounds can form a protective film on steel surfaces, significantly reducing corrosion rates (Olasunkanmi et al., 2018).
Antidiabetic Potential
Another area of research involving 3-Chloro-6-(piperidin-1-yl)pyridazine derivatives focuses on their potential as antidiabetic medications. These derivatives have been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, which are critical in managing diabetes. The synthesized compounds demonstrated significant inhibition potential and insulinotropic activities, making them promising candidates for diabetes treatment (Bindu et al., 2019).
Structural and Electronic Properties in Anticonvulsant Drugs
Structural analysis of 3-Chloro-6-(piperidin-1-yl)pyridazine derivatives has also been conducted, particularly in the context of anticonvulsant drugs. X-ray diffraction and molecular orbital calculations have been used to understand the orientation and electronic properties of these compounds, which is essential for their effectiveness in medical applications (Georges et al., 1989).
Antimicrobial Activity
In the field of antimicrobial research, derivatives of 3-Chloro-6-(piperidin-1-yl)pyridazine have shown promising results. Specific compounds synthesized using this chemical structure have exhibited considerable antibacterial and antifungal activities, making them potential candidates for treating various infections (Kandile & Zaky, 2015).
Synthesis and Application in Anticancer Research
There's also a growing body of research exploring the synthesis of new compounds with 3-Chloro-6-(piperidin-1-yl)pyridazine as a base, aimed at developing anticancer agents. These synthesized compounds have shown antiproliferative activities against certain cancer cells, indicating their potential in chemotherapy applications (Lee et al., 2009).
Safety and Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
3-chloro-6-piperidin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZPIRFDMBEGAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339754 | |
| Record name | 3-chloro-6-(piperidin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(piperidin-1-yl)pyridazine | |
CAS RN |
1722-11-8 | |
| Record name | 3-chloro-6-(piperidin-1-yl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-6-(1-PIPERIDINYL)PYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)











